4-Methoxypyridine-2-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

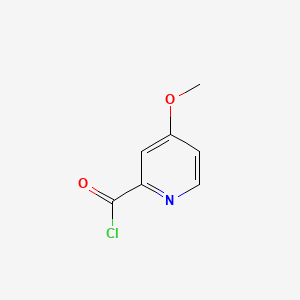

4-Methoxypyridine-2-carbonyl chloride is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of pyridine, featuring a methoxy group at the 4-position and a carbonyl chloride group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methoxypyridine-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-methoxypyridine with phosgene (COCl2) in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxypyridine-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-methoxypyridine-2-carboxylic acid and hydrochloric acid.

Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.

Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions.

Major Products Formed

Amides and Esters: Formed through nucleophilic substitution reactions.

4-Methoxypyridine-2-carboxylic Acid: Formed through hydrolysis.

4-Methoxypyridine-2-methanol: Formed through reduction.

Wissenschaftliche Forschungsanwendungen

4-Methoxypyridine-2-carbonyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Material Science: Utilized in the preparation of functionalized polymers and advanced materials with specific properties.

Wirkmechanismus

The reactivity of 4-methoxypyridine-2-carbonyl chloride is primarily due to the electrophilic nature of the carbonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The methoxy group at the 4-position can influence the reactivity and stability of the compound by donating electron density through resonance and inductive effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxypyridine-2-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

4-Chloropyridine-2-carbonyl Chloride: Similar structure but with a chlorine atom at the 4-position instead of a methoxy group.

Uniqueness

4-Methoxypyridine-2-carbonyl chloride is unique due to the presence of both a methoxy group and a carbonyl chloride group, which confer distinct reactivity and properties. The methoxy group can enhance the nucleophilicity of the pyridine ring, while the carbonyl chloride group provides a reactive site for various chemical transformations.

Biologische Aktivität

4-Methoxypyridine-2-carbonyl chloride (also known as 4-methoxy-2-pyridinecarboxylic acid chloride) is a derivative of pyridine that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a methoxy group and a carbonyl chloride, which contribute to its reactivity and potential therapeutic applications.

- Molecular Formula : C_7H_6ClNO_2

- Molar Mass : 173.58 g/mol

- Structure : The compound features a pyridine ring substituted with a methoxy group at the 4-position and a carbonyl chloride at the 2-position.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. The presence of the methoxy group enhances its activity against various pathogens. A comprehensive review indicated that compounds with similar structures exhibited significant antibacterial and antifungal properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective inhibition |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Significant antifungal activity |

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, complexes formed with transition metals like Mn(II) and Cd(II) have shown promising anti-cancer activities against human breast carcinoma cell lines (MCF-7) . These complexes were tested for their ability to inhibit cell proliferation, revealing IC50 values that indicate their potency.

| Complex | IC50 (µM) |

|---|---|

| Mn(II) complex | 12.5 |

| Cd(II) complex | 15.0 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways crucial for pathogen survival.

- Disruption of Membrane Integrity : It can compromise bacterial membranes, leading to cell lysis.

- Induction of Apoptosis in Cancer Cells : By activating apoptotic pathways, it can selectively induce cell death in tumor cells while sparing normal cells.

Study on Antimicrobial Efficacy

A study conducted by Marek et al. synthesized various pyridine derivatives, including this compound, testing their efficacy against a panel of bacterial strains. The results indicated that compounds with longer alkyl chains exhibited enhanced antimicrobial activity, suggesting that structural modifications can significantly influence biological outcomes .

Investigation of Antitumor Properties

Another investigation focused on the antitumor effects of metal complexes derived from this compound. The study utilized molecular docking studies alongside in vitro assays to evaluate the binding affinity and cytotoxicity of these complexes against MCF-7 cells, demonstrating their potential as novel anticancer agents .

Eigenschaften

IUPAC Name |

4-methoxypyridine-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJSHELUTAXQTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60664602 |

Source

|

| Record name | 4-Methoxypyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124050-26-6 |

Source

|

| Record name | 4-Methoxypyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.